Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348473
InChI: InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3
SMILES:
Molecular Formula: C18H22FNO3
Molecular Weight: 319.4 g/mol

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC18348473

Molecular Formula: C18H22FNO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C18H22FNO3
Molecular Weight 319.4 g/mol
IUPAC Name tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3
Standard InChI Key MBUVURFUVHCVTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s systematic IUPAC name, tert-butyl 7-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate, reflects its spirocyclic architecture. Key structural elements include:

  • Spiro junction: A single carbon atom (C2 of the indene ring) bridges the indane and piperidine rings, enforcing conformational rigidity .

  • Functional groups: A tert-butyl carbamate (Boc) group at the piperidine nitrogen, a ketone at C3 of the indene, and a fluorine atom at C7 of the aromatic ring .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular formulaC₁₈H₂₂FNO₃
Molecular weight319.4 g/mol
IUPAC nametert-butyl 7-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=C3F
InChIKeyULMUUCXCIASVEH-UHFFFAOYSA-N
CAS number2377354-94-2

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 500 MHz): Signals at δ 10.55 (s, 1H, NH), 7.92–6.82 (m, aromatic H), 5.14–3.03 (m, piperidine and indane CH₂ groups) .

  • ¹³C NMR: Peaks corresponding to the ketone (δ 201.3), carbamate carbonyl (δ 177.6), and aromatic carbons (δ 109.8–147.5) .

  • IR: Strong absorption bands at 1724 cm⁻¹ (C=O stretch) and 1695 cm⁻¹ (amide C=O) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step sequences starting from substituted indanone precursors. A representative pathway includes:

  • Spirocyclization: Reaction of 7-fluoroindan-1-one with a piperidine derivative under acidic conditions to form the spiro core .

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .

  • Oxidation: Conversion of a secondary alcohol intermediate to the ketone using oxidizing agents such as Jones reagent .

Key Reaction Conditions

  • Catalysts: Calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) enhance reaction efficiency .

  • Solvents: Isobutanol or dichloromethane under reflux .

  • Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate gradients .

Industrial Production

Scalable synthesis requires optimization for yield and purity:

  • Automation: Continuous flow systems improve reproducibility.

  • Quality Control: HPLC and LC-MS ensure ≥97% purity, as specified by suppliers like AChemBlock .

Physicochemical Properties

Stability and Solubility

  • Thermal stability: Decomposes above 250°C .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.6
Ethanol8.9
Water<0.1

Reactivity

  • Ketone group: Participates in nucleophilic additions (e.g., Grignard reactions) .

  • Boc group: Removable under acidic conditions (e.g., HCl/dioxane) to generate a secondary amine .

  • Fluorine atom: Enhances metabolic stability and membrane permeability in bioactive derivatives .

Pharmacological and Industrial Applications

Medicinal Chemistry

Spiropiperidines are privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. This compound serves as a precursor to:

  • 5-HT₂C receptor agonists: Analogues with 7-substituents show high selectivity and Gq bias, avoiding β-arrestin recruitment .

  • Kinase inhibitors: The spiro system mimics ATP-binding motifs in kinases like CDK2 and EGFR .

Table 3: Bioactivity Data (Representative Analogues)

CompoundTargetEC₅₀ (nM)Selectivity (vs. 5-HT₂A/2B)
85-HT₂C121.5>100-fold
115-HT₂C488.4>50-fold

Material Science

  • Coordination polymers: The ketone and amine groups enable metal-organic framework (MOF) synthesis.

  • Liquid crystals: Fluorinated spiro compounds exhibit mesomorphic behavior.

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